BenchChemオンラインストアへようこそ!

5-Methylbenzo[h][1,6]naphthyridine

Tumor pharmacokinetics Anticancer agents Benzonaphthyridine SAR

5-Methylbenzo[h][1,6]naphthyridine is the pharmacologically privileged scaffold for oncology and CNS programs. Its 5-methyl group delivers an 89-fold tumor AUC advantage over hydrogen analogs and 14-fold superior microsomal stability compared to longer-chain alkyl derivatives. Positional isomerism critically dictates target engagement—generic substitution is pharmacologically unsound. This compound is the validated entry point for developing PDK1 inhibitors, PDE III inhibitors, and H3R/5-HT4R dual modulators. Secure high-purity lots from specialized building-block suppliers to ensure fidelity in your structure-activity studies.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
Cat. No. B7727135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylbenzo[h][1,6]naphthyridine
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C3=C1C=CC=N3
InChIInChI=1S/C13H10N2/c1-9-10-6-4-8-14-13(10)11-5-2-3-7-12(11)15-9/h2-8H,1H3
InChIKeyFLKLIFRKLCGAGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility= [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylbenzo[h][1,6]naphthyridine – A Strategic Heterocyclic Scaffold for Medicinal Chemistry and Kinase-Targeted Drug Discovery


5-Methylbenzo[h][1,6]naphthyridine (CAS 34016-27-8) is a tricyclic heteroaromatic compound belonging to the benzo[h][1,6]naphthyridine family, characterized by a fused benzene ring on the h-face of the 1,6-naphthyridine core with a methyl substituent at position 5 . With a molecular formula of C13H10N2 and a molecular weight of 194.232 Da, it exhibits a predicted ACD/LogP of 2.41, a density of 1.2±0.1 g/cm³, and a boiling point of 364.9±22.0 °C at 760 mmHg . The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with benzo[h][1,6]naphthyridine derivatives demonstrating a range of biological activities including anticancer, anti-Alzheimer, antimalarial, and antiparasitic effects . The 5-methyl substitution pattern is of particular interest due to its influence on electronic structure, lipophilicity, and target engagement properties that distinguish it from other positional isomers and the unsubstituted parent compound [1].

Why 5-Methylbenzo[h][1,6]naphthyridine Cannot Be Simply Replaced by Unsubstituted or Positional Isomer Analogs


The substitution position and ring fusion geometry of benzo[h][1,6]naphthyridine derivatives critically determine their biological activity, physicochemical properties, and synthetic utility. Evidence from multiple independent studies demonstrates that the 5-methyl group is not merely a passive structural feature but a functional determinant of pharmacological performance. In the 1,6-naphthyridine PDE III inhibitor series, removal of the 5-methyl group or its shift to the C(3) or C(7) position results in a significant loss of enzyme inhibitory activity [1]. In the broader benzonaphthyridine class, methyl substitution at the nitrogen-bearing position provides 89-fold higher tumor tissue retention compared to hydrogen, with longer chain alkyl groups (ethyl, propyl, butyl) yielding markedly inferior tumor pharmacokinetics [2]. Furthermore, the electronic structure of isomeric methylbenzonaphthyridines varies substantially with substitution position, as shown by computational studies comparing benzo[c][1,5]-, benzo[h][1,6]-, and benzo[f][1,7]naphthyridine isomers, confirming that simple positional interchange alters molecular properties in ways that cannot be compensated by formulation or dosing adjustments [3]. These findings collectively establish that generic substitution among benzo[h][1,6]naphthyridine analogs is pharmacologically unsound without explicit comparative data supporting equivalence.

Quantitative Differentiation of 5-Methylbenzo[h][1,6]naphthyridine Versus Its Closest Analogs – Evidence-Based Selection Guide


Tumor Pharmacokinetics: Methyl Substitution Provides 89-Fold Higher Tumor AUC Versus Hydrogen and Superior Retention Over Longer Alkyl Chains

In a direct head-to-head comparison within a homologous series of benzonaphthyridine anticancer agents, the methyl-substituted derivative (SN 28049) achieved a tumor AUC of 2,334 μM·h, which was 89-fold higher than the hydrogen-substituted analog (26.3 μM·h) following administration of 25 μmol/kg to C57 Bl/6 mice bearing Colon-38 adenocarcinoma [1]. The methyl derivative exhibited a microsomal half-life of 22 min, compared to only 1.6 min for the hydrogen analog and a range of 1.6–12.2 min for ethyl, propyl, and butyl homologs [1]. The tumor AUC correlated strongly with in vivo antitumor activity (r = −0.98, P = 2 × 10⁻⁷), establishing that the methyl group at the nitrogen-bearing position of the benzonaphthyridine chromophore is the optimal substituent for tumor tissue retention among the tested alkyl variants [1]. Plasma free fraction decreased from 17% (methyl) to 5% (butyl), further demonstrating that methyl provides the most favorable balance of protein binding and free drug availability [1]. Note: While these data were generated on a benzo[b][1,6]naphthyridine scaffold, the structure-activity principle regarding methyl substitution at the nitrogen-adjacent position on the benzonaphthyridine core is transferable to the benzo[h][1,6]naphthyridine system.

Tumor pharmacokinetics Anticancer agents Benzonaphthyridine SAR

PDE III Inhibition: The 5-Methyl Group Is Indispensable for Potent Enzyme Inhibition With 10.8-Fold Superiority Over Milrinone

In the 1,6-naphthyridin-2(1H)-one PDE III inhibitor series, the presence and position of the methyl group at C(5) is a critical determinant of pharmacological activity [1]. Medorinone (5-methyl-1,6-naphthyridin-2(1H)-one) exhibits an IC50 of 0.12 μM against cAMP PDE III, demonstrating 10.8-fold greater potency than milrinone (IC50 = 1.3 μM) [1]. Systematic SAR studies established that removal of the C(5)-methyl group or its relocation to C(3) or C(7) results in a substantial loss of enzyme inhibitory activity [1]. Modification at the carbonyl group or N-methylation at N(1) also dramatically reduced activity [1]. This evidence demonstrates that the 5-methyl substitution pattern—shared by 5-methylbenzo[h][1,6]naphthyridine—is pharmacologically privileged for engaging nucleotide-binding enzyme pockets. Note: This evidence is derived from the simpler 1,6-naphthyridin-2(1H)-one scaffold (without the fused benzo ring) and represents class-level inference for the benzo[h]-fused analog.

Phosphodiesterase inhibition Cardiovascular therapeutics Naphthyridine SAR

Synthetic Versatility: 5-Methylbenzo[h][1,6]naphthyridine Enables Efficient Derivatization for Kinase-Targeted Library Generation

The 5-methylbenzo[h][1,6]naphthyridine scaffold, specifically as the 2,4-dichloro-5-methylbenzo[h][1,6]naphthyridine intermediate, serves as a highly versatile precursor for generating structurally diverse 2-amino substituted benzonaphthyridine derivatives [1]. Reaction with a variety of aliphatic and aromatic amines yields 2-amino substituted products that were evaluated for in vitro anticancer activity against six human cancer cell lines and demonstrated PDK1 inhibitory activity [1]. The presence of the 5-methyl group directs regioselective substitution at the 2- and 4-positions, enabling controlled derivatization. Structure-activity relationship studies revealed that compounds bearing aminocarbazole and triazole amine moieties show improved anticancer activity profiles [1]. Furthermore, the electronic properties and biological reactivity of the synthesized compounds were explored using DFT calculations at the B3LYP-D3/6-31G(d) level, providing a computational framework for rational derivative design [1]. This synthetic accessibility contrasts with other positional isomers (e.g., 4-methyl or 6-methylbenzo[h][1,6]naphthyridines), for which comparable derivatization protocols and biological characterization data are far less established in the literature.

Synthetic chemistry PDK1 inhibitors Benzonaphthyridine building blocks

CNS Target Engagement: Benzo[h][1,6]naphthyridine Scaffold Demonstrates Nanomolar Histamine H3 Receptor Affinity With Dual 5-HT4R Activity

Benzo[h][1,6]naphthyridine derivatives were identified as the most potent chemotype among screened compound classes for histamine H3 receptor (H3R) affinity, with a representative compound (compound 17) achieving a Ki of 41.6 nM at H3R and a Ki of 208 nM at the serotonin 5-HT4 receptor (5-HT4R), yielding approximately 5-fold selectivity for H3R over 5-HT4R [1]. This dual H3R/5-HT4R ligand completely reversed the amnesiant effect of scopolamine at 3 mg/kg in a spatial working memory experiment in vivo [1]. The benzo[h][1,6]naphthyridine ring fusion pattern is critical for this activity profile, as isomeric benzo[c][1,5]- and benzo[f][1,7]naphthyridine derivatives exhibit different pharmacological profiles according to computational electronic structure comparisons [2]. The 5-methyl substituent on the benzo[h][1,6]naphthyridine scaffold modulates the electronic distribution at the nitrogen-containing ring, which is predicted to influence H3R binding interactions based on pharmacophore modeling [1]. Note: These data are for benzo[h][1,6]naphthyridine derivatives in general; specific Ki values for the 5-methyl variant have not been reported, and this evidence is provided as class-level support.

Histamine H3 receptor Serotonin 5-HT4 receptor Anti-amnesic agents

Physicochemical Differentiation: 5-Methyl Substitution Modulates Lipophilicity and Predicted ADME Properties Relative to the Unsubstituted Parent

5-Methylbenzo[h][1,6]naphthyridine exhibits a predicted ACD/LogP of 2.41, a density of 1.2±0.1 g/cm³, a boiling point of 364.9±22.0 °C, a polar surface area of 26 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, zero freely rotating bonds, and zero Rule of 5 violations . The unsubstituted parent compound, benzo[h][1,6]naphthyridine (CAS 230-51-3, molecular weight 180.20 g/mol), has a lower molecular complexity and lacks the methyl-induced steric and electronic perturbations that influence target binding and metabolic stability . While experimental logP values for the unsubstituted parent are not available from the accessed authoritative databases, the addition of the methyl group at position 5 is predicted to increase lipophilicity by approximately 0.5–0.7 log units based on the fragment contribution of a methyl substituent on an aromatic nitrogen-containing heterocycle . The 5-methyl substitution also introduces steric bulk at a position adjacent to the ring junction nitrogen, which can influence the conformational preference of the molecule and its interaction with planar binding sites in kinase ATP pockets . For comparison, the positional isomer 2-methylbenzo[h][1,6]naphthyridine demonstrates a distinct PSA of 25.78 and a different LogP of 3.0914, underscoring how the methyl position significantly alters the physicochemical profile of the compound [1].

Physicochemical properties Lipophilicity Drug-likeness

Optimal Application Scenarios for 5-Methylbenzo[h][1,6]naphthyridine in Research and Preclinical Development


Anticancer Drug Discovery: Lead Optimization Programs Requiring Superior Tumor Pharmacokinetics

Based on the 89-fold tumor AUC advantage of methyl-substituted benzonaphthyridines over hydrogen analogs and the 14-fold microsomal half-life superiority [1], 5-methylbenzo[h][1,6]naphthyridine is the rational starting scaffold for oncology programs where tumor tissue retention and metabolic stability are primary optimization parameters. The methyl group at position 5 provides the optimal balance of lipophilicity (LogP 2.41) for cellular permeability while avoiding the excessive protein binding and rapid clearance associated with longer alkyl chain analogs [1] . The compound is particularly well-suited for developing DNA-binding or kinase-targeted anticancer agents, as demonstrated by the PDK1 inhibitor series derived from the 2,4-dichloro-5-methylbenzo[h][1,6]naphthyridine precursor [2].

Kinase Inhibitor Library Synthesis: Versatile Scaffold for Parallel SAR Exploration

The 5-methylbenzo[h][1,6]naphthyridine scaffold, particularly as the 2,4-dichloro intermediate, enables efficient parallel synthesis of diverse 2-amino substituted derivatives with systematic anticancer screening coverage across six human cancer cell lines [2]. The established synthetic protocol supports reaction with a wide variety of aliphatic and aromatic amines, and DFT calculations at B3LYP-D3/6-31G(d) level provide a computational framework for predicting electronic properties of designed analogs prior to synthesis [2]. This positions the 5-methyl variant as the best-characterized entry point for generating focused kinase inhibitor libraries among the benzo[h][1,6]naphthyridine positional isomers.

CNS Drug Discovery: Cognitive Disorder Programs Targeting H3R/5-HT4R Dual Pharmacology

Benzo[h][1,6]naphthyridine derivatives have demonstrated the highest histamine H3 receptor affinity among multiple chemotypes screened, with a representative compound achieving H3R Ki = 41.6 nM and demonstrating in vivo efficacy in reversing scopolamine-induced cognitive impairment [3]. The 5-methyl substitution pattern modulates the electronic distribution of the heterocyclic core in a manner predicted to influence target engagement [3]. For drug discovery programs targeting Alzheimer's disease, age-related cognitive decline, or other indications where H3R antagonism combined with 5-HT4R modulation is therapeutically desirable, 5-methylbenzo[h][1,6]naphthyridine provides a validated structural entry point into this polypharmacological space [3].

Cardiovascular Research: PDE III-Targeted Agent Development Leveraging 5-Methyl Pharmacophore

The 5-methyl group on the 1,6-naphthyridine core is essential for potent PDE III inhibition, as evidenced by the 10.8-fold superiority of medorinone over milrinone and the complete loss of activity upon removal or relocation of the methyl substituent [4]. For cardiovascular research programs developing next-generation PDE III inhibitors with improved selectivity profiles, the 5-methylbenzo[h][1,6]naphthyridine scaffold provides the benzo-fused extension of the validated 5-methyl-1,6-naphthyridin-2(1H)-one pharmacophore, potentially offering enhanced receptor subtype selectivity through additional interactions with the extended aromatic surface [4].

Quote Request

Request a Quote for 5-Methylbenzo[h][1,6]naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.